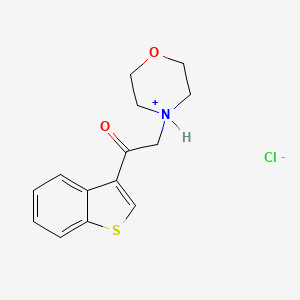
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a morpholinomethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride typically involves the reaction of benzo(b)thiophene with morpholinomethyl ketone under specific conditions. One common method includes the use of electrophilic substitution reactions, where the benzo(b)thiophene ring undergoes substitution with the morpholinomethyl ketone group in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Benzo(b)thiophene: A simpler structure without the morpholinomethyl ketone group.
Morpholinomethyl ketone: Lacks the benzothiophene ring.
Benzothiazole derivatives: Similar sulfur-containing heterocycles with different ring structures.
Uniqueness
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzothiophene ring and the morpholinomethyl ketone group allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .
特性
CAS番号 |
7349-50-0 |
|---|---|
分子式 |
C14H16ClNO2S |
分子量 |
297.8 g/mol |
IUPAC名 |
1-(1-benzothiophen-3-yl)-2-morpholin-4-ium-4-ylethanone;chloride |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14;/h1-4,10H,5-9H2;1H |
InChIキー |
WCYPINAQASUOBA-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



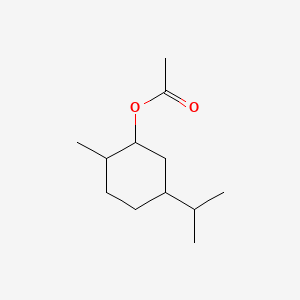
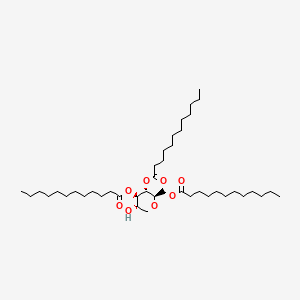
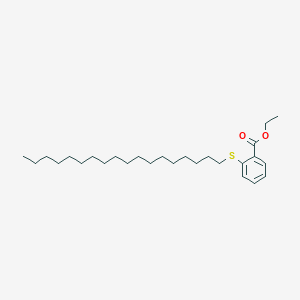
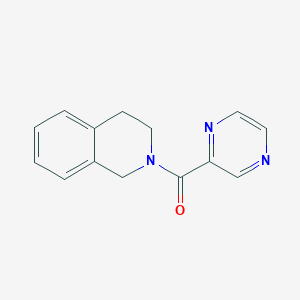
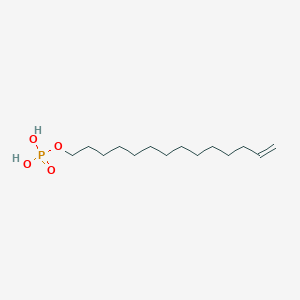
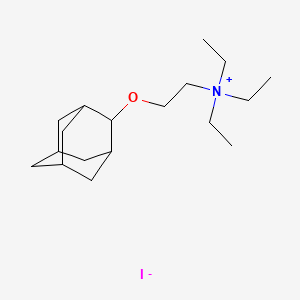
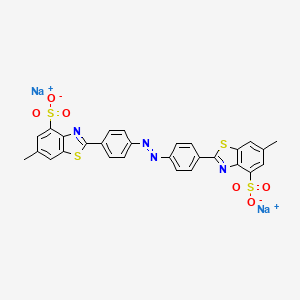
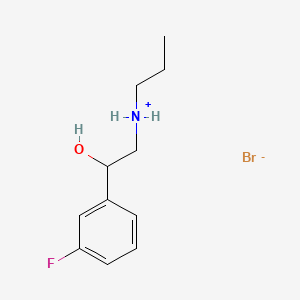
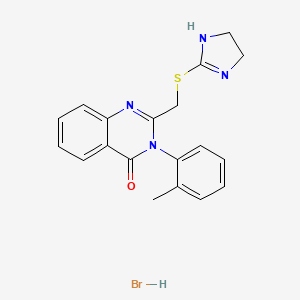
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)


